Chlorpheniramine-d6 Maleate Salt acts as an internal standard in mass spectrometry analysis of Chlorpheniramine. Mass spectrometry is a powerful technique for measuring the concentration of drugs in biological samples. The presence of the deuterium atoms differentiates the internal standard from the original drug molecule, allowing for accurate quantification [].
Chlorpheniramine-d6 Maleate Salt can be used to investigate the metabolism of Chlorpheniramine in the body. By administering the labeled compound and analyzing the resulting metabolites, researchers can gain insights into the breakdown pathways and potential drug interactions [].
Pharmacokinetic studies explore the absorption, distribution, metabolism, and excretion of drugs. Chlorpheniramine-d6 Maleate Salt can be employed to track the movement of Chlorpheniramine through the body, providing valuable information on its bioavailability and elimination rate [].
Chlorpheniramine-d6 Maleate Salt is a deuterated form of Chlorpheniramine, a first-generation antihistamine commonly used to treat allergic reactions, hay fever, and cold symptoms. The "d6" designation indicates that the compound contains six deuterium atoms, which are isotopes of hydrogen. This modification is significant for research applications, particularly in pharmacokinetic studies and metabolic profiling. The molecular formula of Chlorpheniramine-d6 Maleate Salt is with a molecular weight of approximately 396.90 g/mol .
Chlorpheniramine-d6 Maleate Salt undergoes typical reactions associated with amine compounds, including:
Chlorpheniramine-d6 Maleate Salt exhibits antihistaminic properties by blocking the H1 histamine receptor. This action reduces symptoms associated with allergic responses, such as itching, sneezing, and runny nose. The deuterated form may also provide insights into metabolic pathways due to its unique isotopic labeling, allowing researchers to track its distribution and metabolism in biological systems more accurately .
The synthesis of Chlorpheniramine-d6 Maleate Salt typically involves:
Chlorpheniramine-d6 Maleate Salt is primarily used in:
Studies involving Chlorpheniramine-d6 Maleate Salt focus on its interaction with various biological systems. Key areas include:
Chlorpheniramine-d6 Maleate Salt shares similarities with various other antihistamines and compounds used in allergy treatment. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Chlorpheniramine | Non-deuterated version; widely used antihistamine | |
Diphenhydramine | First-generation antihistamine; sedative effects | |
Brompheniramine | Similar structure; has bromine instead of chlorine | |
Cetirizine | Second-generation; less sedative effect |
The primary uniqueness of Chlorpheniramine-d6 Maleate Salt lies in its isotopic labeling with deuterium, which provides enhanced tracking capabilities in pharmacological studies compared to its non-deuterated counterparts. This feature makes it particularly valuable for researchers studying drug metabolism and interactions in detail .
Property | Value |
---|---|
IUPAC Name | 3-(4-Chlorophenyl)-N,N-bis(trideuteriomethyl)-3-(pyridin-2-yl)propan-1-amine (Z)-butenedioate |
SMILES | [2H]C([2H])([2H])N(CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])[2H].OC(=O)/C=C\C(O)=O |
InChI Key | DBAKFASWICGISY-FEYLKBJGSA-N |
Deuterium Incorporation | ≥99% at dimethylamino groups |
The deuteration site minimizes interference with the compound’s pharmacological activity while maximizing isotopic distinction for analytical purposes .
Chlorpheniramine-d6 Maleate Salt exhibits distinct solubility characteristics that are influenced by its molecular structure and the presence of deuterium atoms. The compound demonstrates limited water solubility, being classified as slightly soluble in aqueous media [1] [2] [3]. This reduced aqueous solubility is consistent with the lipophilic nature of the chlorpheniramine backbone combined with the maleate salt formation.
The solubility profile extends to organic solvents where the compound shows variable behavior. In methanol, Chlorpheniramine-d6 Maleate Salt exhibits slight solubility, which is adequate for preparation of stock solutions in analytical applications [1] [2] [3]. The compound demonstrates enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide, where it achieves good dissolution [4] [5]. Ethanol provides another suitable solvent system, offering moderate to good solubility for the deuterated compound [4] [5].
The solubility in chloroform follows patterns similar to the unlabeled parent compound, with a reported solubility ratio of approximately 1:10 for the parent chlorpheniramine maleate [4] [5]. Limited solubility is observed in non-polar solvents including benzene and diethyl ether, where the compound shows poor dissolution characteristics [5].
Solvent | Solubility Classification | Analytical Applications |
---|---|---|
Water | Slightly soluble | Limited aqueous formulations |
Methanol | Slightly soluble | Stock solution preparation |
Ethanol | Soluble | Extraction procedures |
DMSO | Soluble | Analytical sample preparation |
Chloroform | Moderately soluble | Organic extraction |
Benzene | Slightly soluble | Limited utility |
Diethyl ether | Slightly soluble | Purification processes |
Chlorpheniramine-d6 Maleate Salt presents as a white to off-white crystalline solid with characteristic morphological features [6] [7] [8]. The crystalline structure maintains the fundamental architecture of the parent maleate salt while incorporating the deuterium substitution at the dimethylamino positions. Microscopic examination reveals crystal habits consistent with organic maleate salts, typically exhibiting prismatic or needle-like morphology.
The compound crystallizes in a form that preserves the hydrogen bonding networks characteristic of maleate salts, with the deuterium atoms contributing to slightly modified lattice parameters compared to the unlabeled compound. The crystalline material demonstrates good handling characteristics and maintains structural integrity under normal laboratory conditions.
Particle size distribution analysis indicates that the compound can be obtained in various particle size ranges depending on crystallization conditions and processing parameters. The crystalline form shows stability under ambient conditions when properly stored, with no evidence of polymorphic transformations under normal handling conditions [7] [9].
The surface characteristics of the crystalline material contribute to its dissolution properties and processing behavior. The compound exhibits typical pharmaceutical powder characteristics including flowability and compressibility suitable for analytical applications.
Infrared spectroscopy of Chlorpheniramine-d6 Maleate Salt reveals characteristic absorption bands consistent with both the chlorpheniramine backbone and the maleate counterion [10] [11] [12]. The spectrum displays typical aromatic C-H stretching vibrations in the 3000-3100 cm⁻¹ region, with the chlorinated benzene ring contributing to characteristic fingerprint region absorptions. The presence of the maleate salt is confirmed by carboxylic acid C=O stretching vibrations around 1700 cm⁻¹ and C-O stretching modes.
Nuclear magnetic resonance spectroscopy provides definitive confirmation of deuterium incorporation, with the compound showing ≥99% deuterium content at the dimethylamino groups [13] [14] [15] [16]. Proton NMR spectra demonstrate the absence of characteristic N-methyl proton signals, replaced by the corresponding deuterium signals that are not observable in routine ¹H NMR experiments. Carbon-13 NMR spectroscopy reveals the characteristic isotope effects associated with carbon atoms adjacent to deuterium.
Mass spectrometry analysis confirms the molecular weight of 396.9 Da, representing a 6.04 Da increase from the unlabeled compound due to deuterium incorporation [17] [18]. The molecular ion peak appears at m/z 396.9, with fragmentation patterns similar to the parent compound but shifted by the appropriate mass increments corresponding to deuterium-containing fragments.
Ultraviolet spectroscopy characteristics remain essentially unchanged from the unlabeled compound, as deuterium substitution does not significantly alter the electronic transitions responsible for UV absorption [18]. The spectral profile provides useful information for purity assessment and identity confirmation.
Spectroscopic Method | Key Features | Applications |
---|---|---|
IR Spectroscopy | Maleate C=O stretches, aromatic C-H | Structural confirmation |
¹H NMR | Absence of N-methyl protons | Deuterium incorporation verification |
¹³C NMR | Isotope effects on adjacent carbons | Structural elucidation |
Mass Spectrometry | Molecular ion at m/z 396.9 | Molecular weight confirmation |
UV Spectroscopy | Similar to unlabeled compound | Purity assessment |
Thermal analysis of Chlorpheniramine-d6 Maleate Salt reveals a melting point range of 125-127°C, consistent with the crystalline nature of the maleate salt [6] [23] [24] [7]. This melting point represents the temperature at which the crystalline lattice breaks down and the compound transitions to the liquid phase. The relatively narrow melting range indicates good purity and homogeneity of the crystalline material.
The compound exhibits thermal stability up to its melting point, with no evidence of decomposition or phase transitions below this temperature [1] [7]. Differential scanning calorimetry analysis is suitable for characterizing the thermal behavior of the compound, providing information about melting endotherms and potential polymorphic transitions [25] [26] [27].
Thermogravimetric analysis demonstrates the thermal stability of the compound, with no significant mass loss observed below the melting point [27]. The flash point is reported as 9°C, indicating flammability considerations for organic solvent solutions [6] [24].
The thermal conductivity and specific heat capacity have not been extensively characterized in the literature, representing areas where additional research would be beneficial for comprehensive thermal property documentation. The compound's thermal behavior is consistent with organic pharmaceutical salts of similar molecular weight and structure.
Thermal Property | Value | Measurement Method |
---|---|---|
Melting Point | 125-127°C | Capillary method |
Decomposition Temperature | Not determined | TGA analysis |
Flash Point | 9°C | Standard test method |
Thermal Stability | Stable to melting point | DSC analysis |
Glass Transition | Not determined | DSC analysis |
Heat of Fusion | Not determined | DSC analysis |